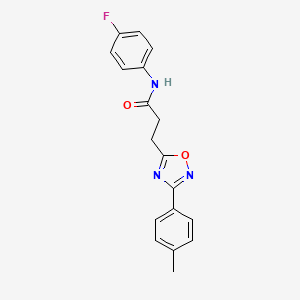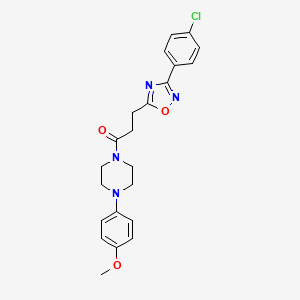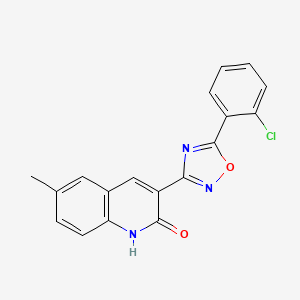![molecular formula C17H20N4O B7687147 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazoloquinolinone derivatives, which have been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-kB) signaling pathway. Moreover, this compound has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess various biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions that can be pursued in the study of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. One of the areas that can be explored is the development of more efficient and cost-effective synthesis methods to increase the availability of this compound. Moreover, further studies can be conducted to investigate the mechanism of action of this compound and its potential use in treating various diseases. Additionally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its suitability for clinical use.
In conclusion, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its various biological activities make it a promising candidate for drug development, and further studies are needed to explore its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide involves the reaction of 2-ethyl-3-hydroxypyrazolo[3,4-b]quinoline with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-5-10-15(22)19-16-13-11-12-8-6-7-9-14(12)18-17(13)21(4-2)20-16/h6-9,11H,3-5,10H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBYRWPMPSPIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

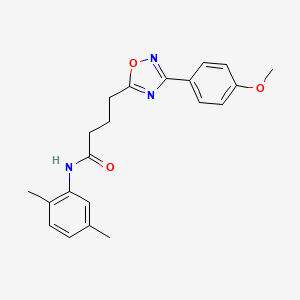
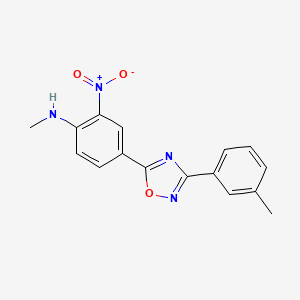
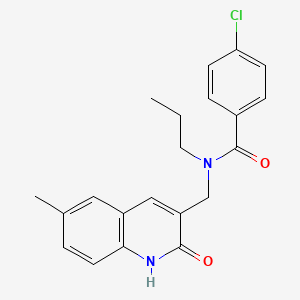
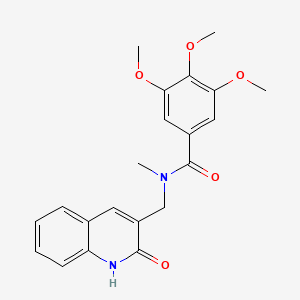
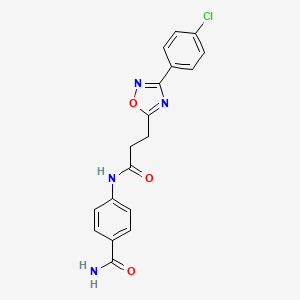
![N'-cyclooctylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7687127.png)

![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)
